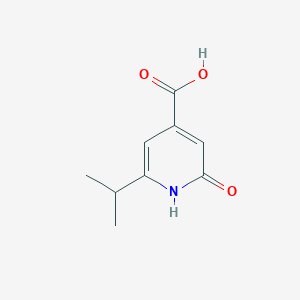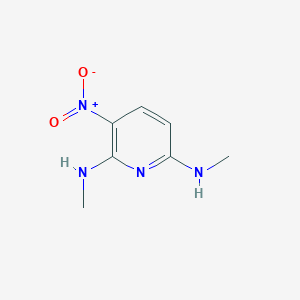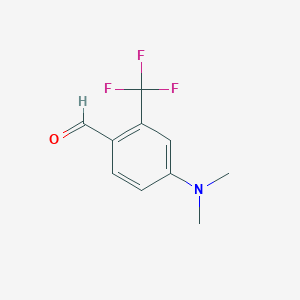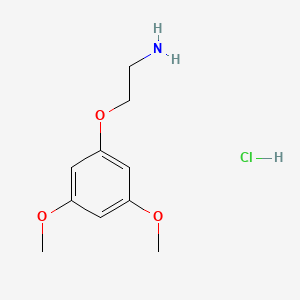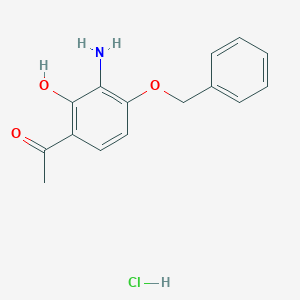
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride is a chemical compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group
科学的研究の応用
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
The synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Functional Group Introduction: Introduction of the benzyloxy group through a nucleophilic substitution reaction.
Amino Group Addition: The amino group is introduced via a reduction reaction.
Hydroxy Group Addition: The hydroxy group is added through a hydroxylation reaction.
Final Product Formation: The final step involves the formation of the ethanone hydrochloride through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone hydrochloride can be compared with similar compounds such as:
1-(3-Amino-4-(methoxy)-2-hydroxyphenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11;/h2-8,18H,9,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTQDHPKWULFEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
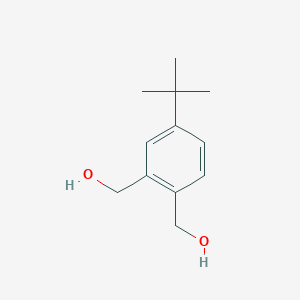


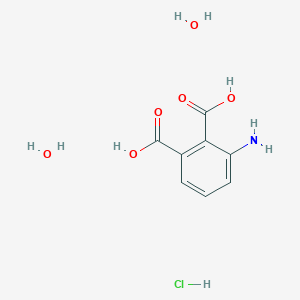
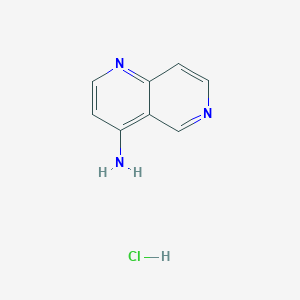


![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)
